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Abstract
Peramivir is a potent antiviral agent belonging to the class of neuraminidase inhibitors,

specifically designed for the treatment of acute uncomplicated influenza. Administered

intravenously, it offers a critical therapeutic option, particularly for patients unable to take oral or

inhaled antivirals. This technical guide provides an in-depth analysis of the design, mechanism

of action, binding kinetics, inhibitory activity, pharmacokinetics, and clinical efficacy of

Peramivir. Detailed experimental protocols and data are presented to offer a comprehensive

resource for researchers and drug development professionals in the field of antiviral

therapeutics.

Design and Chemical Structure
Peramivir was developed through a structure-based drug design approach, targeting the

highly conserved active site of the influenza neuraminidase enzyme.[1] Its chemical structure

features a cyclopentane backbone, a distinguishing feature from the cyclohexene scaffold of

oseltamivir.[1] Key functional groups include a positively charged guanidinyl group and

lipophilic side chains, which are crucial for its potent inhibitory activity.[1]

The chemical name for Peramivir is (1S,2S,3R,4R)-3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-

(carbamimidoylamino)-2-hydroxycyclopentanecarboxylic acid.[2][3] Its molecular formula is

C₁₅H₂₈N₄O₄, with a molecular weight of 328.41 Da.
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Synthesis: The synthesis of Peramivir has been achieved through various routes, with a key

step often involving a 1,3-dipolar cycloaddition reaction to form the cyclopentane scaffold.

Optimized synthetic processes aim to maximize yield and minimize the use of hazardous

reagents.

Mechanism of Action
Peramivir is a potent and selective inhibitor of the influenza A and B virus neuraminidase

enzyme. This enzyme plays a critical role in the viral life cycle by cleaving sialic acid residues

on the surface of infected cells, which facilitates the release of newly formed progeny virions.

By blocking the active site of neuraminidase, Peramivir prevents the release of new viral

particles, thereby halting the spread of the infection within the host.

The mechanism of action can be visualized as a competitive inhibition of the neuraminidase

enzyme.
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Peramivir's inhibition of viral release.

Binding Kinetics and Affinity
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A key characteristic of Peramivir is its slow-binding kinetics and tight binding to the

neuraminidase active site. The active site of the influenza neuraminidase is composed of highly

conserved catalytic and framework residues. Peramivir's guanidino group forms stable

hydrogen bonds and electrostatic interactions with acidic residues such as E119, D151, and

E227 within the enzyme's active site. These interactions contribute to a slow dissociation rate,

with a reported half-life of dissociation (t₁/₂) of over 24 hours, which is significantly longer than

that of oseltamivir and zanamivir. This prolonged binding is thought to contribute to its potent

and long-lasting antiviral activity. Molecular docking studies have identified key residues, such

as Arg 368, as being crucial for the ionic interaction between Peramivir and neuraminidase.

In Vitro Inhibitory Activity
Peramivir demonstrates potent inhibitory activity against a wide range of influenza A and B

virus strains, including avian influenza subtypes with pandemic potential like H5N1, H7N9, and

H9N2. Its 50% inhibitory concentration (IC₅₀) values are often in the sub-nanomolar to low

nanomolar range. Notably, Peramivir has shown improved in vitro activity against influenza B

isolates compared to other neuraminidase inhibitors.

Influenza Virus Strain Peramivir IC₅₀ (nM) - Median/Mean (Range)

Influenza A (various strains) 0.2 (0.09 - 1.4)

2009 H1N1 0.06 - 0.26

Influenza B (various strains) 1.3 (0.60 - 11)

Influenza B (circulating strains) 0.74 ± 0.33

High-Risk Patient Isolates (A & B) 0.724 - 25.02

Pharmacokinetics
Peramivir is administered intravenously, ensuring rapid and complete bioavailability. It exhibits

linear pharmacokinetics, with dose-proportional increases in maximum plasma concentration

(Cmax) and area under the plasma concentration-time curve (AUC).
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Pharmacokinetic Parameter Value Reference

Administration Route Intravenous

Volume of Distribution 12.45 - 12.56 L

Plasma Protein Binding < 30%

Metabolism Not significantly metabolized

Excretion
Primarily excreted unchanged

in urine (~90%)

Elimination Half-life Approximately 20 hours

Clinical Efficacy and Safety
Clinical trials have demonstrated that a single intravenous dose of Peramivir is effective and

well-tolerated for the treatment of acute uncomplicated influenza in adults. Studies have shown

that Peramivir significantly reduces the time to alleviation of symptoms compared to placebo. A

meta-analysis suggested that Peramivir's efficacy might be higher than that of other

neuraminidase inhibitors, with a similar safety profile.

Common adverse events reported in clinical trials are generally mild to moderate and include

gastrointestinal symptoms such as diarrhea. Rare but serious skin reactions and

neuropsychiatric events have also been reported.

Resistance
The emergence of drug-resistant influenza strains is a concern for all antiviral medications.

Resistance to Peramivir is associated with specific mutations in the neuraminidase gene. The

H275Y mutation (N1 numbering) in influenza A(H1N1) viruses is a well-characterized mutation

that confers resistance to both oseltamivir and Peramivir. For influenza B viruses, the H273Y

mutation in the neuraminidase active site has been shown to confer resistance to Peramivir.
Surveillance for these and other potential resistance mutations is ongoing.

Experimental Protocols
In Vitro Neuraminidase Inhibition Assay (Fluorometric)
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This protocol is based on the widely used method employing the fluorogenic substrate 2'-(4-

methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Principle: Influenza neuraminidase cleaves the MUNANA substrate, releasing the fluorescent

product 4-methylumbelliferone (4-MU). The fluorescence intensity is proportional to the enzyme

activity. In the presence of an inhibitor like Peramivir, the enzymatic activity is reduced, leading

to a decrease in the fluorescent signal. The IC₅₀ value is the concentration of the inhibitor

required to reduce neuraminidase activity by 50%.

Materials:

Recombinant influenza neuraminidase or influenza virus isolates

MUNANA substrate

Peramivir (or other test inhibitors)

Assay buffer (e.g., MES buffer with CaCl₂)

Stop solution (e.g., ethanol/glycine-NaOH buffer)

Black 96-well microplates

Fluorometer (Ex: ~355-365 nm, Em: ~450-460 nm)

Procedure:

Inhibitor Preparation: Prepare serial dilutions of Peramivir in the assay buffer.

Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted inhibitor solutions and a

pre-determined optimal concentration of the neuraminidase enzyme. Incubate for a specified

time (e.g., 30-45 minutes) at room temperature to allow for inhibitor binding.

Substrate Addition: Initiate the enzymatic reaction by adding the MUNANA substrate to all

wells.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
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Reaction Termination: Stop the reaction by adding the stop solution.

Fluorescence Measurement: Read the fluorescence intensity using a fluorometer.

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a

no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor

concentration and determine the IC₅₀ value using a sigmoidal dose-response curve fit.
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Workflow for the neuraminidase inhibition assay.

In Vitro Viral Replication Assay (General Workflow)
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This protocol outlines a general method to assess the inhibitory effect of a compound on

influenza virus replication in cell culture.

Principle: The ability of an antiviral compound to inhibit the replication of influenza virus in a

susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) is quantified. The

reduction in viral yield or cytopathic effect (CPE) is measured.

Materials:

Influenza virus stock

MDCK cells (or other susceptible cell line)

Cell culture medium

Peramivir (or other test compounds)

TPCK-trypsin (for viral activation)

Reagents for viral quantification (e.g., for plaque assay, TCID₅₀ assay, or qPCR)

Procedure:

Cell Seeding: Seed MDCK cells in multi-well plates and grow to confluency.

Infection: Pre-incubate the cells with serial dilutions of Peramivir for a short period. Then,

infect the cells with a known multiplicity of infection (MOI) of the influenza virus.

Incubation: Incubate the infected cells in the presence of the test compound and TPCK-

trypsin at 37°C in a CO₂ incubator.

Endpoint Measurement: After a defined incubation period (e.g., 24-72 hours), assess the

extent of viral replication. This can be done by:

Plaque Assay: Collecting the supernatant and titrating the amount of infectious virus by

counting plaque-forming units (PFU).
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TCID₅₀ Assay: Determining the 50% tissue culture infectious dose by observing the

cytopathic effect in serially diluted supernatant.

Quantitative PCR (qPCR): Quantifying the amount of viral RNA in the supernatant or cell

lysate.

Data Analysis: Determine the concentration of Peramivir that inhibits viral replication by 50%

(EC₅₀).

Conclusion
Peramivir is a significant advancement in the treatment of influenza, offering a potent,

intravenously administered option with a favorable pharmacokinetic profile. Its unique chemical

structure and slow-binding kinetics contribute to its robust antiviral activity against a broad

range of influenza viruses. This technical guide provides a comprehensive overview of the

critical aspects of Peramivir's design and mode of action, serving as a valuable resource for

the scientific community engaged in antiviral research and development. Continued

surveillance for resistance and further studies in various patient populations will remain

important for optimizing its clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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